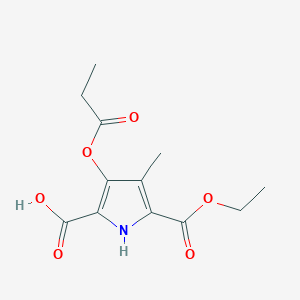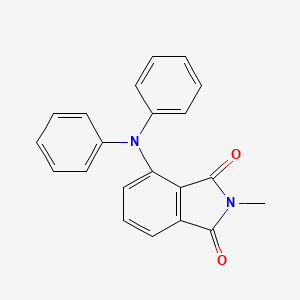
4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the cyclization of acetylenic compounds under gold catalysis. For instance, the cycloisomerization of 2-alkynylbenzaldehydes with amines and diethyl phosphate under FeCl3 catalysis can yield isoindole derivatives . Another method involves the intramolecular α-arylation of amino esters, followed by cyclization of benzylic amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent electron-donating properties.
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Employed in the development of novel materials with unique photophysical and electrochemical properties.
Mechanism of Action
The mechanism of action of 4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor, facilitating electron transfer processes in organic electronic devices. In medicinal applications, it can interact with cellular targets, disrupting membrane integrity and inhibiting the growth of microorganisms .
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylamino)benzylidene derivatives: These compounds share the diphenylamino group and exhibit similar electronic properties.
Benzothiadiazole derivatives: Known for their electron-accepting properties and used in optoelectronic applications.
Uniqueness
4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core, which imparts distinct photophysical and electrochemical properties
Properties
CAS No. |
6136-55-6 |
|---|---|
Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-methyl-4-(N-phenylanilino)isoindole-1,3-dione |
InChI |
InChI=1S/C21H16N2O2/c1-22-20(24)17-13-8-14-18(19(17)21(22)25)23(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-14H,1H3 |
InChI Key |
FBWFNFLXXJPMSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


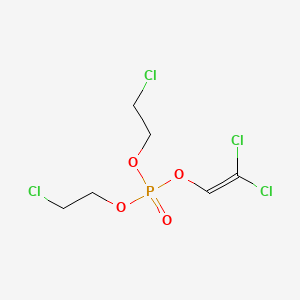

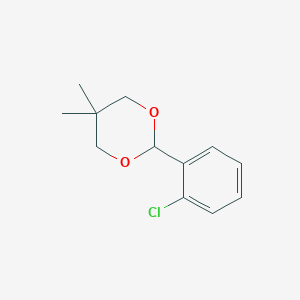
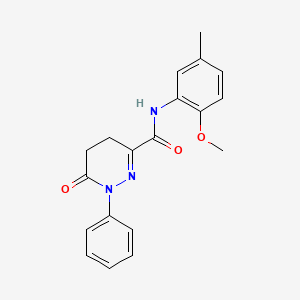
![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)

![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)
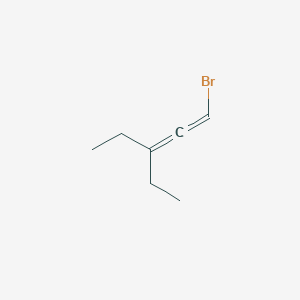


![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)


